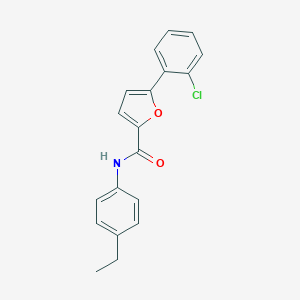

![molecular formula C25H29N3O3S B285893 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione, also known as BPT or BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, making it a promising target for cancer therapy.

Wirkmechanismus

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules that are essential for cancer cell growth, such as nucleotides, amino acids, and antioxidants. By inhibiting glutaminase, this compound deprives cancer cells of these essential molecules, leading to growth inhibition and cell death.

Biochemical and physiological effects:

This compound has been shown to decrease the levels of glutamate, glutamine, and other metabolites in cancer cells. It also induces oxidative stress and DNA damage, leading to apoptosis and autophagy. In animal models, this compound has been shown to inhibit tumor growth and metastasis, and to increase the efficacy of chemotherapy and radiotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a relatively small molecule that can be easily synthesized and modified. It has high potency and specificity for glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer. However, this compound has poor solubility and stability, which can limit its use in certain experimental settings. It also has off-target effects on other enzymes, such as transaminases and dehydrogenases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione research. One direction is to optimize the synthesis and formulation of this compound to improve its solubility and stability. Another direction is to develop more potent and specific glutaminase inhibitors based on the structure of this compound. Additionally, this compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, this compound can be used to study the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic disorders.

Synthesemethoden

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-butoxybenzaldehyde with 4-phenyl-1,2-diamine in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of triethylamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.

Eigenschaften

Molekularformel |

C25H29N3O3S |

|---|---|

Molekulargewicht |

451.6 g/mol |

IUPAC-Name |

(5E)-5-[(2-butoxyphenyl)methylidene]-3-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C25H29N3O3S/c1-2-3-17-31-22-12-8-7-9-20(22)18-23-24(29)28(25(30)32-23)19-26-13-15-27(16-14-26)21-10-5-4-6-11-21/h4-12,18H,2-3,13-17,19H2,1H3/b23-18+ |

InChI-Schlüssel |

GWJNZEBORJEZIG-PTGBLXJZSA-N |

Isomerische SMILES |

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |

SMILES |

CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |

Kanonische SMILES |

CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)

![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)

![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)

![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)

![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)

![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)

![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)

![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)

![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)